molecular formula C14H15NO2 B14698268 1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO- CAS No. 23434-49-3

1,4-NAPHTHOQUINONE, 2-tert-BUTYLAMINO-

Cat. No.: B14698268
CAS No.: 23434-49-3
M. Wt: 229.27 g/mol
InChI Key: UHMMBLVNMHQUSM-UHFFFAOYSA-N
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Description

Overview of Naphthoquinone Core Structure and Significance in Chemical Research

The 1,4-naphthoquinone (B94277) framework, characterized by a naphthalene (B1677914) ring system fused to a quinone moiety, is a fundamental structural motif found in a plethora of natural and synthetic compounds. This core structure is of immense significance in chemical research due to its rich and varied reactivity. The conjugated dione (B5365651) system imparts unique electronic properties, making it susceptible to both nucleophilic addition and redox reactions. This reactivity has been harnessed by chemists to synthesize a wide array of complex molecules and to probe fundamental chemical principles.

Importance of Amino-Substituted Naphthoquinones in Synthetic Chemistry and Biological Activity Studies

The introduction of an amino group at the 2-position of the 1,4-naphthoquinone ring profoundly influences its chemical and biological properties. These amino-substituted derivatives are crucial intermediates in synthetic chemistry, allowing for further functionalization and the construction of more elaborate molecular architectures. The nitrogen atom can modulate the electronic nature of the quinone system, affecting its redox potential and reactivity. This has significant implications for their biological activity, with many amino-naphthoquinones exhibiting a broad spectrum of pharmacological effects. Research has shown that the incorporation of amino groups can enhance the biological profiles of naphthoquinones.

Specific Focus on 1,4-Naphthoquinone, 2-tert-Butylamino- as a Model Compound for Advanced Research

Within the extensive family of amino-naphthoquinones, 2-tert-Butylamino-1,4-naphthoquinone serves as a particularly insightful model compound. The bulky tert-butyl group provides a unique steric hindrance that influences the molecule's conformation, reactivity, and intermolecular interactions. Studying this specific analogue allows researchers to deconstruct the contributions of sterics versus electronics in the chemical behavior of amino-naphthoquinones. This makes it an invaluable tool in advanced research areas such as the study of reaction mechanisms, crystal engineering, and the rational design of molecules with tailored properties. While detailed experimental data for this specific compound is not widely published, its synthesis and properties can be inferred from studies on related 2-alkylamino-1,4-naphthoquinones.

Detailed Research Findings

While specific experimental data for 2-tert-Butylamino-1,4-naphthoquinone is limited in publicly available literature, information can be extrapolated from closely related compounds and general synthetic methods for 2-alkylamino-1,4-naphthoquinones.

A general method for the synthesis of 2-amino-1,4-naphthoquinones involves the reaction of 1,4-naphthoquinone with an appropriate amine. nih.gov In the case of 2-tert-butylamino-1,4-naphthoquinone, this would involve the reaction of 1,4-naphthoquinone with tert-butylamine (B42293). These reactions can be catalyzed by various reagents, including cerium(III) chloride heptahydrate, to facilitate the addition of the amine to the quinone ring. nih.gov

Interestingly, the reaction of a 1,2-naphthoquinone (B1664529) derivative with tert-butylamine has been reported to yield a tautomeric imine structure, (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, rather than the 1,4-naphthoquinone. nih.gov This highlights the subtle factors that can influence the final product in naphthoquinone chemistry.

Table 1: General Properties of 2-Alkylamino-1,4-naphthoquinones

Property General Observation
Synthesis Reaction of 1,4-naphthoquinone with a primary alkylamine.
Reactivity The amino group modulates the redox properties of the quinone. The C3 position is activated for further substitution.

| Spectroscopy | Characteristic IR absorptions for N-H and C=O stretching. NMR signals are influenced by the nature of the alkyl group. |

Table 2: Spectroscopic Data for the Tautomer (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one

Data Type Observed Values
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons of the naphthalene ring and the protons of the two tert-butyl groups.

| Melting Point | 377–388 K |

The study of 2-tert-butylamino-1,4-naphthoquinone and its analogues continues to be an active area of research, with the potential to uncover new fundamental chemical principles and to develop novel molecules with important applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23434-49-3

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(tert-butylamino)naphthalene-1,4-dione

InChI

InChI=1S/C14H15NO2/c1-14(2,3)15-11-8-12(16)9-6-4-5-7-10(9)13(11)17/h4-8,15H,1-3H3

InChI Key

UHMMBLVNMHQUSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=CC(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Elucidating Solid-State Structures and Molecular Conformation

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms and molecules in the crystalline solid state. For the derivative of the title compound, this technique has provided critical data on its tautomeric form, bonding, and the non-covalent interactions governing its crystal packing.

While the parent compound is named as a 1,4-naphthoquinone (B94277), crystallographic studies have successfully isolated and characterized a stable tautomer, (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one. nih.govucr.ac.crucr.ac.crnih.gov This was a significant finding, as it represented the first structurally characterized naphthoquinone imine derivative with bulky tertiary alkyl groups to be isolated in the 4-imine/2-amine tautomeric form. nih.govucr.ac.cr The presence of the bulky tert-butyl groups was initially predicted to prevent the formation of this tautomer, making its successful isolation and characterization unexpected. nih.govucr.ac.cr

Analysis of the bond lengths within the crystal structure confirms this assignment: the imine C=N bond at the 4-position is shorter [1.291 (3) Å] than the enamine C—N bond at the 2-position [1.353 (3) Å], indicating a greater double-bond character for the former. nih.gov This evidence is crucial for understanding the stability and electronic distribution of the molecule in the solid state. Although the 4-imine/2-amine structure is stable in the crystal, it is noted that multiple tautomeric forms can exist in equilibrium in solution. nih.govresearchgate.net

The molecular conformation of the crystallized tautomer is significantly stabilized by a strong intramolecular hydrogen bond. nih.govucr.ac.crucr.ac.crnih.gov This bond forms between the amine hydrogen and a carbonyl oxygen atom, creating a stable S(5) graph-set motif. nih.gov

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O-2.20--

Conversely, the crystal structure reveals a complete absence of intermolecular hydrogen bonds. ucr.ac.crresearchgate.net This is attributed to the steric hindrance of the bulky tert-butyl groups, which effectively shield the nitrogen atoms and prevent the close approach of potential hydrogen bond donors and acceptors from neighboring molecules. nih.govucr.ac.cr

In the crystal packing of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, there are no π-π stacking interactions present. ucr.ac.crresearchgate.net The aromatic rings of adjacent molecules are separated by more than 6 Å, which is too great a distance for effective π-π stacking to occur. ucr.ac.cr

The crystal packing is therefore primarily governed by van der Waals forces. nih.govucr.ac.crnih.govresearchgate.net Notably, London dispersion forces between the two bulky tert-butyl groups contribute to the molecular conformation. nih.govucr.ac.crucr.ac.crnih.gov The shortest distances between carbon atoms of the tert-butyl groups fall in the range of 4.228 (4)–4.825 (4) Å, which is within the distance for attractive London forces. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution, where they are often more flexible and can exist in different forms compared to the solid state.

¹H NMR spectroscopy has been used to characterize the (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one tautomer in solution. The recorded spectrum provides distinct signals for the protons on the naphthalene (B1677914) core and the tert-butyl groups. nih.govucr.ac.cr

Chemical Shift (δ) ppmMultiplicity & Coupling Constant (J) HzNumber of ProtonsAssignment
8.46–8.48dd, J = 7.8, 1.31HAromatic
8.09–8.12dd, J = 7.8, 1.31HAromatic
7.61–7.64td, J = 7.8, 1.31HAromatic
7.48–7.52td, J = 7.8, 1.21HAromatic
6.36s1HVinyl
5.53br s1HNH
1.56s9Htert-butyl
1.47s9Htert-butyl

Spectrum recorded in CDCl₃ at 600 MHz. nih.govucr.ac.cr

While ¹³C NMR is a standard and essential technique for the full structural characterization of naphthoquinone derivatives, specific ¹³C NMR data for 2-tert-butylamino-1,4-naphthoquinone or its isolated tautomer are not detailed in the primary crystallographic reports.

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex molecules. wikipedia.org Techniques like Heteronuclear Single Quantum Coherence (HSQC) are used to identify direct one-bond correlations between protons and the carbons they are attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (typically 2-3 bond) correlations. huji.ac.ilnih.gov

For complex derivatives of naphthoquinones and related structures, HSQC and HMBC are routinely used to confirm connectivity and definitively assign the chemical shifts of quaternary carbons and distinguish between isomers. nih.gov While these techniques are crucial for a complete analysis of 2-tert-butylamino-1,4-naphthoquinone in solution, specific HSQC or HMBC experimental data for this compound have not been presented in the available literature.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding framework of a molecule. For 2-tert-butylamino-1,4-naphthoquinone, these methods reveal characteristic vibrations of the naphthoquinone core, the secondary amino group, and the tert-butyl substituent. While a complete experimental spectrum for this specific compound is not widely published, analysis of structurally similar aminonaphthoquinones provides a reliable basis for assigning its principal vibrational modes. scielo.brresearchgate.net

The key functional groups give rise to distinct signals. The two carbonyl (C=O) groups of the naphthoquinone ring are expected to produce strong IR absorptions. In related 2-amino-1,4-naphthoquinone derivatives, these C=O stretching vibrations typically appear as two distinct bands, often found around 1675 cm⁻¹ and 1635 cm⁻¹. scielo.br The N-H stretching vibration of the secondary amine is anticipated in the region of 3350–3150 cm⁻¹. scielo.br The aromatic C=C stretching modes of the naphthoquinone skeleton, coupled with the C-N stretching, are expected to generate a series of bands in the 1600–1500 cm⁻¹ range. scielo.br Aliphatic C-H stretching vibrations from the tert-butyl group are predicted to occur just below 3000 cm⁻¹.

The table below summarizes the expected vibrational frequencies based on data from analogous compounds.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique
N-H StretchSecondary Amine3350 - 3150IR, Raman
C-H Stretch (Aromatic)Naphthoquinone Ring> 3000IR, Raman
C-H Stretch (Aliphatic)tert-Butyl Group< 3000IR, Raman
C=O StretchQuinone Carbonyls1675 / 1635 (two bands)IR, Raman
C=C Stretch (Aromatic) / C-N StretchNaphthoquinone Ring / Amine1600 - 1500IR, Raman
C-N Stretch / C-C StretchAmine / Aromatic Rings1290 - 1250IR, Raman
This table is predictive, based on data from structurally related aminonaphthoquinone compounds. scielo.brresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. For 2-tert-butylamino-1,4-naphthoquinone (molecular formula: C₁₄H₁₅NO₂), the exact molecular weight is 229.1103 g/mol .

In electrospray ionization (ESI) mass spectrometry, the nitrogen atom of the amino group is the most likely site of protonation, leading to a prominent pseudomolecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of 230. nih.govresearchgate.net Under electron ionization (EI) or through collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), this molecular ion undergoes predictable fragmentation, providing structural confirmation.

The fragmentation of aminonaphthoquinones is influenced by the stability of the quinone ring and the nature of the substituent. nih.govresearchgate.net For 2-tert-butylamino-1,4-naphthoquinone, the primary fragmentation pathways are expected to involve the tert-butyl group and the quinone core. A characteristic and significant fragmentation would be the loss of the tert-butyl group (C₄H₉•, 57 Da) via cleavage of the C-N bond, leading to a fragment ion at m/z 172. Another common fragmentation for tert-butyl groups is the loss of a methyl radical (CH₃•, 15 Da), which would result in an ion at m/z 214. Subsequent fragmentation of the naphthoquinone structure often involves the sequential loss of neutral carbon monoxide (CO, 28 Da) molecules.

The table below outlines the predicted major ions in the mass spectrum of 2-tert-butylamino-1,4-naphthoquinone.

m/zIon FormulaProposed Fragmentation
230[C₁₄H₁₆NO₂]⁺[M+H]⁺ (Pseudomolecular ion)
229[C₁₄H₁₅NO₂]⁺•[M]⁺• (Molecular ion)
214[C₁₃H₁₂NO₂]⁺[M - CH₃]⁺
172[C₁₀H₆NO₂]⁺[M - C₄H₉]⁺
144[C₉H₆NO]⁺[M - C₄H₉ - CO]⁺
116[C₈H₆N]⁺[M - C₄H₉ - 2CO]⁺
This table presents predicted fragmentation patterns based on established principles and data from related structures. nih.govresearchgate.net

Molecular Mechanisms and Biological Activity Pathways Excluding Clinical Data

Redox Cycling and Reactive Oxygen Species (ROS) Generation Pathways

A pivotal mechanism of action for 1,4-naphthoquinone (B94277) derivatives is their capacity to undergo redox cycling, a process that leads to the generation of reactive oxygen species (ROS). This process involves the acceptance of one or two electrons by the quinone moiety, reducing it to a semiquinone radical or a hydroquinone (B1673460). These reduced forms can then be re-oxidized by molecular oxygen, regenerating the parent quinone and producing superoxide (B77818) anion radicals (O₂⁻). The dismutation of superoxide can further lead to the formation of hydrogen peroxide (H₂O₂) and other highly reactive species. nih.govnih.govresearchgate.net

The cytotoxicity of many 1,4-naphthoquinones is linked to their ability to generate ROS, which can induce oxidative stress within cells. nih.govnih.gov This excessive production of ROS can overwhelm the cell's antioxidant defense systems, leading to damage of cellular components such as lipids, proteins, and DNA. researchgate.net The electron-accepting capability of the 1,4-naphthoquinone scaffold is a significant factor in its potential for ROS production and subsequent biological effects, including the induction of apoptosis in cancer cells. nih.gov

Electron Transfer Mechanisms within Biological Systems

The redox activity of 2-tert-butylamino-1,4-naphthoquinone allows it to participate in electron transfer reactions within biological systems. A key site of interaction is the mitochondrial electron transport chain (ETC), which is central to cellular respiration and energy production. wikipedia.orglumenlearning.com Naphthoquinone derivatives have been shown to interact with components of the ETC. For instance, some quinone analogues can inhibit mitochondrial respiration in the cytochrome b-c1 region. nih.gov

These interactions can disrupt the normal flow of electrons, leading to a decrease in ATP synthesis and an increase in electron leakage, which further contributes to ROS production. wikipedia.orgyoutube.com The ability of naphthoquinones to accept electrons from components of the ETC, such as NADH, and then transfer them to oxygen, establishes a futile cycle that can deplete cellular reducing equivalents and generate oxidative stress. nih.gov

Interactions as Michael Acceptors with Biological Nucleophiles

The 1,4-naphthoquinone core of 2-tert-butylamino-1,4-naphthoquinone contains an α,β-unsaturated carbonyl system, which makes it an electrophilic Michael acceptor. This property allows it to react with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and in the antioxidant molecule glutathione (B108866) (GSH). nih.govnih.gov

The reaction with glutathione can lead to the formation of glutathione-S-conjugates, resulting in the depletion of cellular GSH stores. nih.gov Since glutathione is a critical component of the cell's antioxidant defense system, its depletion can render the cell more susceptible to oxidative damage from ROS. The interaction between menadione (B1676200) (2-methyl-1,4-naphthoquinone) and GSH has been shown to produce both a conjugate and glutathione disulfide (GSSG), accompanied by oxygen consumption and the generation of superoxide and hydrogen peroxide. nih.gov This dual mechanism of direct reaction with and catalytic oxidation of thiols highlights the complex interplay between Michael addition and redox cycling.

Modulation of Cellular Signaling Pathways

The biochemical activities of 2-tert-butylamino-1,4-naphthoquinone, including ROS generation and interactions with cellular nucleophiles, can trigger a cascade of events that modulate various cellular signaling pathways, ultimately impacting cell fate.

Impact on Mitochondrial Transmembrane Potential

The integrity of the mitochondrial transmembrane potential (ΔΨm) is crucial for maintaining mitochondrial function, including ATP synthesis. Redox-cycling naphthoquinones can induce a calcium-dependent permeability transition in mitochondria, which is characterized by osmotic swelling and depolarization of the membrane potential. nih.gov The disruption of ΔΨm is a key event in the intrinsic pathway of apoptosis. The large amplitude swelling of mitochondria mediated by some naphthoquinones can be exacerbated by thiol oxidizing agents, suggesting a link between the compound's redox cycling, its interaction with mitochondrial thiols, and the induction of mitochondrial dysfunction. nih.gov

Influence on Bcl-2 Family Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of the intrinsic apoptotic pathway. nih.gov This family includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bad, Bax). The balance between these opposing factions determines whether a cell will undergo apoptosis. Studies on other 1,4-naphthoquinone derivatives have demonstrated their ability to modulate the expression of Bcl-2 family proteins. For example, treatment of gastric cancer cells with certain derivatives led to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bad. nih.gov This shift in the balance towards pro-apoptotic proteins facilitates the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade and execution of apoptosis.

DNA Damage Induction and Topoisomerase Inhibition

The generation of ROS by 2-tert-butylamino-1,4-naphthoquinone can lead to oxidative damage to DNA, including strand breaks. nih.govnih.gov Furthermore, some 1,4-naphthoquinone derivatives have been shown to interact with DNA, potentially as intercalating agents, which can interfere with DNA replication and transcription. nih.gov This DNA damage can trigger cell cycle arrest and apoptosis. nih.gov

Alterations in MAPK and STAT3 Activity

Currently, there is no specific research available that details the effects of 1,4-Naphthoquinone, 2-tert-butylamino- on the Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways. While studies on other 1,4-naphthoquinone derivatives have shown modulation of these pathways, such data cannot be extrapolated to this specific compound.

Inhibition of Tubulin Polymerization

There are no available studies that assess the role of 1,4-Naphthoquinone, 2-tert-butylamino- as an inhibitor of tubulin polymerization. This mechanism of action is a known characteristic of certain anticancer agents, but its relevance to this particular compound has not been investigated in the available literature.

Keap1 as a Potential Protein Target

No research has been published identifying the Kelch-like ECH-associated protein 1 (Keap1) as a direct protein target of 1,4-Naphthoquinone, 2-tert-butylamino-. The Keap1-Nrf2 pathway is a known target for some quinone-based compounds, but specific binding or modulation by this derivative has not been documented.

Induction of Cellular Death Pathways (e.g., Apoptosis, Autophagy)

While the general class of amino-naphthoquinones has been associated with the induction of cellular death, specific studies detailing the pro-apoptotic or pro-autophagic activity of 1,4-Naphthoquinone, 2-tert-butylamino- are not available. The potential for this compound to induce cytotoxicity has been suggested based on its chemical class, but the specific cellular death pathways involved have not been experimentally determined.

Structure Activity Relationship Sar Studies of 1,4 Naphthoquinone, 2 Tert Butylamino Analogues

Impact of Alkyl and Amino Substituents on Biological Activity

The nature of the substituents at the 2- and 3-positions of the 1,4-naphthoquinone (B94277) core plays a pivotal role in determining the biological activity of these compounds. The incorporation of amino groups into the 1,4-naphthoquinone structure has been shown to enhance anticancer, antibacterial, and antiparasitic activities redalyc.org.

The size and nature of the alkyl group attached to the amino substituent are critical. For instance, structure-activity relationship studies on halogen-substituted 1,4-naphthoquinones have demonstrated that replacing a hydrogen atom at the 2-position with a bulky group can lead to a considerable decrease in antifungal activity sciforum.net. This suggests that steric hindrance can negatively impact the interaction of the compound with its biological target.

Conversely, in the context of anticancer activity, increasing the lipophilicity through longer alkyl or terpenyl side chains can enhance cytotoxicity. A study on lipophilic 1,4-naphthoquinone derivatives found that anticancer activity increased with the higher chain length of terpenyl substituents, which was attributed to enhanced cell membrane permeability and bioavailability mdpi.com.

The position of the substitution is also crucial. For some 1,4-naphthoquinone analogues, substitution at either the 2- or 3-position of the naphthoquinone ring increases antiproliferative activity, while di-substitution at both positions can lead to a decrease in activity nih.gov.

Table 1: Impact of Alkyl and Amino Substituents on Biological Activity
Substituent ModificationGeneral Impact on Biological ActivityReference
Incorporation of amino groupsEnhances anticancer, antibacterial, and antiparasitic activities redalyc.org
Bulky alkyl group at position 2Decreases antifungal activity sciforum.net
Increased terpenyl chain lengthIncreases anticancer activity mdpi.com
Di-substitution at positions 2 and 3Decreases antiproliferative activity in some analogues nih.gov

Role of Halogenation and Other Substitutions on the Naphthoquinone Ring

Halogenation of the 1,4-naphthoquinone scaffold is a significant strategy for modulating biological activity. The presence of a halogen, particularly a chlorine atom, can be essential for the antifungal properties of these compounds. SAR studies have indicated that replacing the substituent at the 3-position with a chlorine group is critical for potent antifungal activity against strains like C. albicans sciforum.net.

The position and nature of the halogen substituent matter. For example, in a series of halogen-substituted 1,4-naphthoquinone derivatives, 2-hydroxy-3-chloro-1,4-naphthoquinone showed potent antifungal activity sciforum.net. The electronic properties of the halogen atom can influence the reactivity of the quinone system, which in turn affects its biological interactions.

Beyond halogenation, other substitutions on the naphthoquinone ring also have a pronounced effect. For instance, the introduction of a nitro group can modify the biological and physicochemical properties of phenylamino-1,4-naphthoquinone derivatives, potentially enhancing their antimicrobial activity mdpi.com.

Table 2: Influence of Halogenation on Antifungal Activity
Compound/SubstitutionObservationReference
Replacement of 3-position with a Cl groupEssential for antifungal activity against C. albicans sciforum.net
2-hydroxy-3-chloro-1,4-naphthoquinoneExhibited potent antifungal activity sciforum.net

Influence of Tautomerism on Biological Functionality

Tautomerism, the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton, can significantly influence the biological functionality of 1,4-naphthoquinone derivatives. Amino- and hydroxyl-substituted naphthoquinones can exist in different tautomeric forms, which can affect their interactions with biological targets researchgate.netfrontiersin.org.

Relationship between Redox Potential and Biological Activity

The biological activity of 1,4-naphthoquinones is often linked to their redox properties. The quinone moiety can undergo one- or two-electron reduction to form semiquinone radical anions or hydroquinone (B1673460) dianions, respectively scielo.org.coresearchgate.net. These species can then be re-oxidized by molecular oxygen, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818), which can induce oxidative stress and cytotoxicity in cells scielo.org.conih.govnih.gov.

The redox potential of a naphthoquinone derivative, which is a measure of its ease of reduction, is therefore a critical determinant of its biological activity. Substituents on the naphthoquinone ring can modulate this redox potential. Electron-donating groups, such as amino groups, can affect the electrochemical properties of the quinone system researchgate.net. The addition of atoms or groups like fluorine, oxygen, or amine can modulate the redox properties, which can decrease toxicity while maintaining or enhancing the biological effect nih.gov.

Cyclic voltammetry studies of naphthoquinone-amino acid derivatives have shown that they display quasi-reversible redox processes, and these electrochemical parameters are important for understanding their biological activity nih.gov. The half-wave potentials of 2-phenylamino-3-acyl-1,4-naphtoquinones have been used as molecular descriptors to discuss their in vitro antiproliferative activities mdpi.com.

Table 3: Redox Properties and Biological Implications
Redox ProcessBiological ConsequenceReference
One- or two-electron reduction of the quinoneFormation of semiquinone or hydroquinone scielo.org.co
Re-oxidation of reduced species by O₂Generation of reactive oxygen species (ROS) scielo.org.conih.gov
Modulation by ring substituentsAlters redox potential and biological activity nih.gov

Effects of Hydrophobicity and Polarity on Biological Interactions

The hydrophobicity and polarity of 1,4-naphthoquinone analogues are key physicochemical properties that influence their biological interactions, particularly their ability to cross cell membranes and bind to target proteins. A study specifically examining the effect of hydrophobicity on the anticancer activity of 1,4-naphthoquinone derivatives found that increasing the lipophilicity of substituents could enhance cytotoxic activities, likely due to improved cell membrane permeability and bioavailability mdpi.com.

Quantitative structure-activity relationship (QSAR) studies have further confirmed that the cytotoxic activities of 1,4-naphthoquinones are largely dependent on their hydrophobicity researchgate.net. For instance, in a series of 2-phenylamino-3-acyl-1,4-naphtoquinones, hydrophobicity was a key molecular descriptor used to analyze their antiproliferative activities mdpi.com.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. mdpi.com For 2-amino-1,4-naphthoquinone derivatives, DFT calculations help elucidate properties like molecular geometry, vibrational frequencies, and electronic characteristics. scielo.br Such calculations are instrumental in assessing chemical changes within the functionalized quinone structure. scielo.br

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A small energy gap implies high chemical reactivity and low kinetic stability, as it is easier for the molecule to be excited. mdpi.com

In studies of homologous series of 2-(n-alkylamino)-1,4-naphthoquinone, the HOMO-LUMO band gap was determined for both the neutral and the monoanionic radical forms to understand their electronic properties. researchgate.net For related compounds like 2-hydroxy-1,4-naphthoquinone (B1674593), the HOMO-LUMO gap was calculated to be 6.78 eV, suggesting high chemical stability and moderate reactivity. ssrn.com Analysis of these orbitals often shows that the electron density is delocalized across the naphthoquinone ring. researchgate.net A smaller gap facilitates charge transfer within the molecule. mdpi.com

Ionization Potential, Electron Affinity, Global Hardness, Chemical Potential, Electrophilicity Index

Global reactivity descriptors are derived from the energies of the HOMO and LUMO orbitals and provide a quantitative measure of a molecule's reactivity. ajchem-a.com These parameters are crucial for predicting how a molecule will behave in a chemical reaction.

Ionization Potential (IP): The energy required to remove an electron from a molecule. It is approximated as the negative of the HOMO energy (IP ≈ -EHOMO). ajchem-a.comresearchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule. It is approximated as the negative of the LUMO energy (EA ≈ -ELUMO). ajchem-a.comresearchgate.net

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com It is calculated as η = (IP - EA) / 2. ajchem-a.com

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = -(IP + EA) / 2. ajchem-a.com

Electrophilicity Index (ω): Measures the stabilization in energy when a system acquires additional electronic charge from the environment. nih.gov It quantifies the electrophilic nature of a molecule and is calculated as ω = μ² / 2η. ajchem-a.comnih.gov

These descriptors help to characterize the molecule's stability and potential for charge transfer during interactions. researchgate.net

DescriptorFormulaSignificance
Ionization Potential (IP) IP ≈ -EHOMOEnergy needed to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOEnergy released when an electron is added.
Global Hardness (η) η = (IP - EA) / 2Resistance to change in electron distribution.
Chemical Potential (μ) μ = -(IP + EA) / 2Escaping tendency of electrons.
Electrophilicity Index (ω) ω = μ² / 2ηPropensity to accept electrons.

Molecular Docking Investigations of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used to understand how 1,4-naphthoquinone (B94277) derivatives may interact with protein targets.

Prediction of Binding Modes and Affinities

Docking studies predict how a ligand, such as a naphthoquinone derivative, fits into the binding site of a target protein and estimate the strength of the interaction, often expressed as a binding affinity or docking score. For instance, a related compound, 2-(4-methoxyanilino)naphthalene-1,4-dione, was found to bind preferentially to subdomain IIA in site I of human serum albumin (HSA) with a binding affinity of -7.15 kcal/mol. nih.gov Similarly, studies on other naphthoquinone derivatives targeting the P2X7 receptor indicated binding to an allosteric pocket. nih.gov The primary forces driving these interactions are often hydrophobic interactions and hydrogen bonds. nih.govbiorxiv.org

Identification of Key Interacting Residues in Target Enzymes/Proteins

A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's binding site that interact with the ligand. These interactions are key to the stability of the ligand-protein complex.

For example, docking studies of naphthoquinone sulfonamides with the P2X7 receptor showed hydrophobic interactions with residues Phe108, Val312, Met105, and Phe88. nih.gov In another study, a modified 1,4-naphthoquinone derivative was shown to have steric interactions with residues Phe133, Asp194, Glu101, Lys82, Cys133, and Glu140 of the Polo-like kinase 1 (Plk1) protein. semanticscholar.org Identifying these key residues provides valuable information for designing more potent and selective inhibitors. biorxiv.org

Naphthoquinone DerivativeProtein TargetKey Interacting ResiduesType of InteractionReference
2-(4-methoxyanilino)naphthalene-1,4-dioneHuman Serum Albumin (HSA)Binds to subdomain IIA (Site I)Hydrophobic nih.gov
Naphthoquinone SulfonamidesP2X7 ReceptorPhe108, Val312, Met105, Phe88Hydrophobic nih.gov
Modified NaphthoquinonePolo-like kinase 1 (Plk1)Phe133, Asp194, Glu101, Lys82, Cys133, Glu140Steric semanticscholar.org
2-Phenylamino-3-acyl-1,4-naphthoquinonesmTOR, B2M, Bcl-2Not specifiedAttractive interactions researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. mdpi.com In drug discovery, MD simulations are used to evaluate the stability of ligand-protein complexes predicted by molecular docking and to study their conformational dynamics under physiological conditions. ssrn.com

For related 1,4-naphthoquinone derivatives, MD simulations have been employed to confirm the stability of their complexes with target proteins. nih.govnih.gov These simulations indicated a stable and spontaneous binding process for a derivative with human serum albumin, which was primarily driven by hydrophobic interactions. nih.gov Similarly, MD studies were used to evaluate the stability of naphthoquinone sulfonamides in the allosteric site of the P2X7 receptor. nih.gov By analyzing the trajectory of the complex over time, researchers can validate the binding mode and ensure that the key interactions identified in docking are maintained, confirming the stability of the ligand in the binding pocket. ssrn.com

In Silico Prediction of Biological Activities (e.g., PASS Prediction)researchgate.net

Computational and theoretical chemistry studies play a pivotal role in modern drug discovery by forecasting the biological activities of chemical compounds before their synthesis and experimental testing. One prominent tool in this domain is the Prediction of Activity Spectra for Substances (PASS) online web resource, which estimates the probable biological activities of a compound based on its structural formula. researchgate.net The prediction is founded on a structure-activity relationship analysis of a vast training set containing hundreds of thousands of organic compounds with known biological activities. researchgate.net

The PASS tool provides predictions for thousands of biological activity types, encompassing pharmacological effects, mechanisms of action, and potential toxic or adverse effects. researchgate.net The results are presented as a list of potential activities with corresponding probabilities for being active (Pa) and inactive (Pi). According to the prediction criteria, a compound is highly likely to exhibit a specific activity when its Pa value is greater than 0.7. If the Pa value falls between 0.5 and 0.7, the compound may still exhibit the activity, but with a lower probability. researchgate.net This in silico approach allows researchers to prioritize compounds for synthesis and biological screening, thereby streamlining the drug development process. researchgate.netresearchgate.net

While specific PASS prediction data for 2-tert-butylamino-1,4-naphthoquinone is not extensively detailed in the available literature, in silico studies on structurally related 2-amino-1,4-naphthoquinone derivatives have been conducted to predict their drug-like properties and potential biological targets. mdpi.comresearchgate.net These computational analyses often include predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, which are crucial for evaluating a compound's potential as a drug candidate. mdpi.comresearchgate.net For instance, in silico ADMET analyses of other naphthoquinone derivatives have revealed favorable gastrointestinal absorption and blood-brain barrier permeability, alongside predictions of acute toxicity (LD50) values. researchgate.net

Furthermore, molecular docking and molecular dynamics simulations are employed to understand the interactions between 1,4-naphthoquinone derivatives and biological targets at the molecular level. nih.gov Such studies on related compounds have suggested potential interactions with proteins like cyclooxygenase-2 (COX-2) and topoisomerase IIα, indicating possible mechanisms for their observed or predicted anticancer activities. researchgate.net These computational methods help in identifying potential intracellular targets and elucidating the structure-activity relationships that govern the biological effects of this class of compounds. mdpi.com

Below is a hypothetical representation of how PASS prediction data might be presented for a compound, illustrating the types of activities and probability scores.

Table 1: Hypothetical PASS Prediction Results This table is for illustrative purposes only and does not represent actual predicted data for 2-tert-butylamino-1,4-naphthoquinone.

Predicted Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Antineoplastic0.8150.008
Apoptosis agonist0.7500.021
Kinase Inhibitor0.6900.045
Antibacterial0.6200.033
Antifungal0.5800.067

Synthesis and Investigation of Derivatives and Analogues of 1,4 Naphthoquinone, 2 Tert Butylamino

Incorporation of Heterocyclic Moieties (e.g., Thiazole (B1198619), Indole (B1671886), Triazole, Furan, Pyrano, Imidazole)

The fusion or attachment of heterocyclic rings to the 2-amino-1,4-naphthoquinone framework is a common strategy to create novel compounds with diverse biological activities. beilstein-journals.org

Thiazole Derivatives: A series of novel, substituted 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones have been synthesized. nih.gov These compounds have shown promising concentration-dependent activity against a range of biological targets. nih.gov The synthesis of 1,4-naphthoquinone (B94277) thiazole hybrids can also be achieved by reacting 1,4-naphthoquinone thioureas with various α-bromoketones. biruni.edu.tr These hybrids have demonstrated anti-proliferative activity against human prostate cancer cells. biruni.edu.tr Another route to thiazole-fused naphthoquinones involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride, yielding 2,3-dihydronaphtho[2,3-d] mdpi.comnih.govthiazole-4,9-diones. beilstein-journals.org

Indole Derivatives: Novel 1,4-naphthoquinones possessing indole scaffolds have been prepared through a three-component reaction of 2-hydroxy-1,4-naphthoquinone (B1674593), substituted salicylic (B10762653) aldehydes, and indoles, using In(OTf)3 as a catalyst in solvent-free conditions. nih.gov The proposed mechanism involves the initial reaction of lawsone with the aldehyde to form an olefin, followed by a nucleophilic addition of indole to form a Mannich-type intermediate, which then undergoes intramolecular dehydration. nih.gov

Triazole Derivatives: 1,2,3-Triazole-2-amino-1,4-naphthoquinone derivatives have been synthesized and evaluated for their antimalarial activity. nih.gov The hybridization of 1,4-naphthoquinone with triazoles has been explored for developing new antimicrobial agents. researchgate.net

The following table summarizes some of the synthesized heterocyclic derivatives of 1,4-naphthoquinone.

HeterocycleStarting NaphthoquinoneReagentsResulting DerivativeReference
Thiazole2-Chloro-1,4-naphthoquinone2-Aminothiazole derivatives2-Chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones nih.gov
Thiazole1,4-Naphthoquinone thioureasα-Bromoketones1,4-Naphthoquinone thiazole hybrids biruni.edu.tr
Indole2-Hydroxy-1,4-naphthoquinoneSubstituted salicylic aldehydes, Indoles, In(OTf)31,4-Naphthoquinones with indole scaffolds nih.gov
Triazole2-Amino-1,4-naphthoquinone derivatives-1,2,3-Triazole-2-amino-1,4-naphthoquinone derivatives nih.gov

Mannich Base Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde, and a primary or secondary amine. In the context of naphthoquinones, 2-hydroxy-1,4-naphthoquinone (lawsone) can react with an aldehyde and an amine to form a Mannich base. For instance, the reaction of lawsone with a substituted salicylic aldehyde and an indole (acting as the amine component) leads to the formation of a Mannich-type intermediate, which is a key step in the synthesis of indole-possessing naphthoquinones. nih.gov

N-Substituted and Anilino Naphthoquinone Derivatives

The synthesis of N-substituted and anilino derivatives of 1,4-naphthoquinone is a well-established area of research, with numerous synthetic methodologies reported.

Synthesis of Anilino Derivatives: A common method for the synthesis of 2-anilino-1,4-naphthoquinone (B11863833) derivatives is the reaction of 1,4-naphthoquinone with substituted anilines. griffith.edu.auscielo.br This reaction can be carried out in methanol (B129727) at ambient temperature. griffith.edu.auscielo.br The reaction proceeds via a conjugate addition of the aniline (B41778) to the naphthoquinone, followed by oxidation. griffith.edu.au Various catalysts, such as CeCl3, can be employed to facilitate the reaction. researchgate.net

Different experimental conditions have been explored for this synthesis, including reflux without a catalyst, reflux with CeCl3 as a catalyst, and microwave or ultrasound irradiation. researchgate.net Nitrated derivatives of 2-(phenylamino)-1,4-naphthoquinone have been synthesized using nitric and sulfuric acid, or via a Michael addition with nitrated anilines. mdpi.com

Bulky Alkylamino Derivatives: The reaction of 1,2-naphthoquinone (B1664529) with primary amines, such as n-butylamine, can lead to the formation of 2-(butylamino)-naphthoquinone-1,4-butylimine. beilstein-journals.org A crystal structure of (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one has been reported, which is a tautomeric form of the target compound and features bulky tert-butyl substituents on the nitrogen atoms. nih.gov

The following table provides examples of synthesized N-substituted and anilino naphthoquinone derivatives.

N-SubstituentSynthesis MethodStarting MaterialsReference
Substituted anilinesSingle pot synthesis in MeOH1,4-Naphthoquinone, Substituted anilines griffith.edu.auscielo.br
Nitrated anilinesMichael addition1,4-Naphthoquinone, Nitrated anilines mdpi.com
n-ButylamineReaction with 1,2-naphthoquinone1,2-Naphthoquinone, n-Butylamine beilstein-journals.org
tert-Butylamine (B42293)-- nih.gov

Fluorinated Naphthoquinone Analogues

The introduction of fluorine atoms into the naphthoquinone scaffold can significantly alter the biological activity of the resulting compounds. Polyfluorinated phenylamino-, n-alkylamino-, and alkylthioderivatives of 1,4-naphthoquinone have been synthesized. researchgate.net These compounds have been characterized for their antioxidant and mutagenic properties, as well as their toxicity toward tumor cells. researchgate.net

Additionally, new fluorosulfate (B1228806) derivatives of 1,4-naphthoquinone have been synthesized via the SuFEx reaction. mdpi.com These derivatives, such as 4-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl fluorosulfate, have shown cytotoxic effects against various cancer cell lines. mdpi.com

Naphthoquinone-Chalcone Hybrids

Hybrid molecules incorporating both naphthoquinone and chalcone (B49325) moieties have been synthesized and evaluated for their biological activities, particularly as anticancer agents. rsc.orgnih.gov

Synthesis: A general approach for the synthesis of naphthoquinone-chalcone hybrids involves the nucleophilic substitution reaction between an aminochalcone and 2,3-dichloro-1,4-naphthoquinone. nih.gov The aminochalcones themselves are typically prepared through a base-catalyzed Claisen-Schmidt condensation of a substituted benzaldehyde (B42025) with a 3- or 4-aminoacetophenone. nih.gov Another strategy involves the reaction of 3-bromo-nor-β-lapachone with amino-chalcones. rsc.org

These hybrid compounds have demonstrated potent antitumor activity against various cancer cell lines. rsc.orgnih.gov

The following table outlines the general synthetic scheme for naphthoquinone-chalcone hybrids.

Naphthoquinone PrecursorChalcone PrecursorReaction TypeResulting HybridReference
2,3-Dichloro-1,4-naphthoquinoneAminochalconesNucleophilic substitutionNaphthoquinone-chalcone hybrid nih.gov
3-Bromo-nor-β-lapachoneAminochalconesNucleophilic substitutionLapachone-based chalcone hybrid rsc.org

Amino Acid-Naphthoquinone Conjugates

Conjugating amino acids to the 1,4-naphthoquinone core is another strategy to generate derivatives with potential therapeutic applications. A series of 2-amino-1,4-naphthoquinone-benzamides were synthesized from 1,4-naphthoquinone and 4-aminobenzoic acid. nih.gov The synthesis involves the initial reaction of 1,4-naphthoquinone with 4-aminobenzoic acid to produce 4-((1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid. nih.gov This intermediate is then coupled with various amine derivatives to yield the final benzamide (B126) compounds. nih.gov These conjugates have been evaluated for their cytotoxic activities against several cancer cell lines. nih.gov

Advanced Research Applications in Chemical Biology Non Clinical

Development as Biochemical Tools and Probes for Molecular Interactions

While direct studies on 2-tert-butylamino-1,4-naphthoquinone as a biochemical probe are emerging, the broader class of 2-amino-1,4-naphthoquinones is well-established for its potential in studying molecular interactions. The amino group in these compounds can significantly alter the electron-accepting capacity of the naphthoquinone ring, which in turn influences their biological activities and potential as molecular probes.

Derivatives of 1,4-naphthoquinone (B94277) are known to interact with biological macromolecules, and these interactions can be studied using various biophysical and in silico techniques. For instance, studies on related compounds like 2-(4-methoxyanilino)naphthalene-1,4-dione have successfully elucidated their binding mechanisms with proteins such as human serum albumin (HSA). nih.gov These investigations employ multi-spectroscopic methods and molecular dynamics simulations to understand the nature of the binding, which is often driven by hydrophobic interactions. nih.gov Such studies provide a framework for how 2-tert-butylamino-1,4-naphthoquinone could be used as a probe to explore the binding pockets of proteins.

The bulky tert-butyl group in 2-tert-butylamino-1,4-naphthoquinone is expected to play a significant role in its molecular interactions. This group can influence the compound's binding affinity and selectivity for specific biological targets. The steric hindrance it provides could lead to more specific interactions, making it a potentially more selective biochemical tool compared to smaller 2-amino-naphthoquinone derivatives.

Table 1: Biophysical Techniques for Studying Naphthoquinone-Protein Interactions

TechniqueInformation GainedReference Example
Fluorescence SpectroscopyBinding constants, quenching mechanisms nih.gov
Circular Dichroism (CD)Conformational changes in the protein upon binding nih.gov
Fourier Transform Infrared (FT-IR) SpectroscopyChanges in the secondary structure of the protein nih.gov
Molecular DockingPrediction of binding sites and modes nih.gov

Use in Analytical Determinations of Amines and Other Nucleophiles

Naphthoquinone derivatives have a well-documented history as reagents in analytical chemistry, particularly for the determination of primary and secondary amines. Reagents such as naphthalene-2,3-dicarboxaldehyde (NDA) and 1,2-naphthoquinone-4-sulfonate (NQS) are widely used for the derivatization of amines to form highly fluorescent or colored products that can be easily quantified. researchgate.net This reactivity stems from the electrophilic nature of the naphthoquinone ring, which readily undergoes nucleophilic addition with amines.

While specific applications of 2-tert-butylamino-1,4-naphthoquinone as an analytical reagent are not extensively documented, its core structure suggests potential in this area. The reaction of 1,4-naphthoquinones with amines is a known synthetic route, and this same reaction could be adapted for analytical purposes. nih.govrsc.org The tert-butylamino group would influence the reactivity and selectivity of the naphthoquinone core towards different nucleophiles.

The general mechanism for the reaction of a 1,4-naphthoquinone with an amine involves a conjugate addition followed by oxidation. This process leads to the formation of a new amino-naphthoquinone derivative with distinct spectroscopic properties, which can be exploited for analytical detection.

Table 2: Common Naphthoquinone-Based Reagents for Amine Analysis

ReagentAnalyteDetection MethodReference
Naphthalene-2,3-dicarboxaldehyde (NDA)Primary aminesFluorescence, Chemiluminescence researchgate.net
1,2-Naphthoquinone-4-sulfonate (NQS)Amines, Amino acidsSpectrophotometry researchgate.net

Application in Supramolecular Assemblies or Polymers

The naphthalene (B1677914) scaffold is a common building block in the construction of supramolecular assemblies and polymers due to its rigid, planar structure that facilitates π–π stacking interactions. beilstein-journals.org Aromatic diimides based on naphthalene are frequently used in the development of robust polymers and optoelectronic materials. beilstein-journals.org

However, the specific structure of 2-tert-butylamino-1,4-naphthoquinone introduces unique considerations for its use in supramolecular chemistry. A crystallographic study of a closely related tautomer, (E)-2-(tert-butylamino)-4-(tert-butylimino)naphthalen-1(4H)-one, reveals that the bulky tert-butyl groups have a profound impact on its solid-state packing. nih.gov These groups are oriented in a way that shields the nitrogen atoms, preventing the formation of intermolecular hydrogen bonds. nih.gov Furthermore, they disrupt potential π–π stacking interactions, with the aromatic rings being separated by more than 6 Å. nih.gov

This steric hindrance suggests that while the direct formation of extended π-stacked assemblies with 2-tert-butylamino-1,4-naphthoquinone may be challenging, it could be a valuable component for creating specific, well-defined supramolecular architectures where such interactions need to be controlled or prevented. The molecule's conformation is stabilized by an intramolecular hydrogen bond, and in the crystal lattice, the packing is dominated by van der Waals interactions. nih.gov

The incorporation of this compound into a polymer backbone could lead to materials with interesting properties. The bulky side group would likely increase the polymer's free volume and affect its solubility and thermal properties. While polymers based on the simple naphthalene core have been synthesized, the inclusion of the 2-tert-butylamino-1,4-naphthoquinone moiety would introduce both a site for potential further functionalization and a significant steric element to control the polymer's morphology. mdpi.com

Table 3: Supramolecular Interactions of a 2-tert-Butylamino-1,4-naphthoquinone Tautomer

Interaction TypeObservationConsequenceReference
Intermolecular Hydrogen BondingAbsentShielding by tert-butyl groups prevents close approach of donors and acceptors. nih.gov
π–π StackingAbsentAromatic rings are separated by more than 6 Å. nih.gov
Intramolecular Hydrogen BondingPresentStabilizes the molecular conformation. nih.gov
Van der Waals InteractionsPresentPrimary forces in the crystal packing. nih.gov

Future Research Perspectives and Unexplored Avenues

Elucidation of Novel Molecular Targets and Mechanisms of Action

The precise molecular targets and mechanisms of action for many 1,4-naphthoquinone (B94277) derivatives, including 2-(tert-butylamino)naphthalene-1,4-dione, are not fully understood, presenting a significant opportunity for future research. While the broader class of amino-naphthoquinones is known to exert biological effects through mechanisms like redox cycling and the generation of reactive oxygen species (ROS), the specific intracellular pathways and protein interactions for this particular compound remain to be elucidated. mdpi.comscielo.br

Future investigations should aim to identify specific protein targets. Studies on related compounds have identified potential targets such as mTOR, which is involved in tumor metabolism regulation, and proteins related to cell cycle regulation and autophagy. mdpi.commdpi.com Research on 2-(tert-butylamino)naphthalene-1,4-dione could explore similar pathways. For instance, investigating its effect on the EGFR signaling pathway and its potential to induce autophagy in specific cell lines could reveal novel mechanisms. mdpi.com Furthermore, its role as a potential inhibitor of coenzyme Q could be a valuable area of study, building on findings from similar 2-alkylamino-1,4-naphthoquinones. nih.gov

Table 1: Potential Research Areas for Molecular Target Identification

Research AreaRationaleKey Methodologies
mTOR Pathway Analysis Analogues have shown interaction with mTOR, a key regulator of cell metabolism. mdpi.comWestern Blot, Kinase Assays, Molecular Docking
Autophagy Induction Other amino-naphthoquinones have been found to induce cell death through autophagy. mdpi.comLC3 protein expression analysis, Electron Microscopy
Redox Homeostasis The naphthoquinone core is redox-active, suggesting an impact on cellular redox balance. mdpi.comROS detection assays, Glutathione (B108866) reductase (GSR) activity
Coenzyme Q Inhibition Related 2-alkylamino derivatives are known inhibitors of coenzyme Q. nih.govMitochondrial respiration assays, Enzymatic inhibition studies

Exploration of New Synthetic Pathways for Enhanced Selectivity and Yield

Current synthetic routes to 2-amino-1,4-naphthoquinones often involve the nucleophilic substitution of anilines or other amines with a leaving group on the naphthoquinone ring, such as a halogen. scielo.br For example, a common method is the reaction between an amine and 2,3-dichloro-1,4-naphthoquinone. scielo.br Another approach involves the conjugate addition of amines to 1,4-naphthoquinone, followed by oxidation. scielo.br While effective, these methods can present challenges in terms of yield, purification, and regioselectivity, especially when creating more complex analogues.

Future research should focus on developing novel synthetic strategies that offer greater efficiency and control. This could involve the exploration of catalyst-driven reactions, such as those using transition metals, to improve selectivity and allow for milder reaction conditions. researchgate.net The development of one-pot synthesis protocols could also streamline the production of these compounds. scielo.br Furthermore, exploring underexplored reactions, like the epoxide-opening of 1,4-naphthoquinone using amines as nucleophiles, could provide new avenues for synthesis. researchgate.net The goal is to create more sustainable and versatile synthetic methodologies that can be easily adapted to produce a wide library of derivatives with high purity and yield.

Advanced Computational Modeling for Rational Design of Naphthoquinone Analogues

Computational chemistry offers powerful tools for the rational design of novel 1,4-naphthoquinone analogues with potentially enhanced properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are instrumental in predicting the biological activity of new compounds and understanding their interactions with molecular targets. nih.gov

Future research should leverage these advanced computational approaches to guide the synthesis of new derivatives of 2-(tert-butylamino)naphthalene-1,4-dione. QSAR models can be constructed to identify the key structural features that govern the compound's activity, allowing for the in-silico design of more potent analogues. nih.gov Molecular docking simulations can predict the binding affinity and orientation of designed compounds within the active sites of potential protein targets, such as mTOR or various kinases, helping to prioritize which analogues to synthesize. mdpi.comresearchgate.net This integral use of experimental and computational approaches facilitates a more targeted and efficient discovery process, reducing the reliance on traditional, large-scale screening. nih.gov By combining computational predictions with synthetic chemistry, researchers can rationally design novel compounds with improved activity profiles. mdpi.com

Table 2: Computational Approaches for Naphthoquinone Analogue Design

Computational TechniqueApplication in ResearchPotential Outcome
QSAR Modeling Identify correlations between chemical structure and biological activity. nih.govPrediction of activity for new analogues; guidance for structural modifications.
Molecular Docking Simulate the interaction between a ligand and a protein target. researchgate.netElucidation of binding modes; prediction of binding affinity to targets like mTOR. mdpi.com
Pharmacophore Modeling Identify the essential 3D features required for biological activity.Design of novel scaffolds with similar activity profiles.
ADMET Prediction Predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. nih.govEarly-stage filtering of candidates with poor pharmacokinetic profiles.

Investigation of Synergistic Effects with Other Chemical Agents in Research Models

An emerging and promising area of research is the investigation of the synergistic effects of naphthoquinones when combined with other chemical agents. Combination therapies can enhance efficacy, overcome resistance mechanisms, and potentially reduce the required concentration of individual agents.

Future studies should systematically explore the potential of 2-(tert-butylamino)naphthalene-1,4-dione to act synergistically with other compounds in various research models. For example, studies have shown that certain naphthoquinones exhibit synergistic antifungal activity with agents like Amphotericin B. mdpi.comresearchgate.net Similarly, synergistic antibacterial effects have been observed when 1,4-naphthoquinone is combined with β-lactam antibiotics against resistant bacterial strains. nih.gov Investigating whether 2-(tert-butylamino)naphthalene-1,4-dione can potentiate the activity of existing antifungal or antibacterial agents could open up new therapeutic strategies. Checkerboard assays can be employed to determine the fractional inhibitory concentration index (FICI), providing a quantitative measure of synergy. mdpi.comresearchgate.net Such research is critical for understanding how this compound might be used in more complex biological systems and for developing novel combination strategies.

Q & A

Basic: What spectroscopic and structural characterization methods are recommended for confirming the molecular structure of 2-tert-butylamino-1,4-naphthoquinone?

Methodological Answer:
To confirm the molecular structure, employ a combination of X-ray crystallography for solid-state conformation analysis, ¹H NMR for proton environment mapping, and IR spectroscopy to identify functional groups like C=O and N-H stretches. For example, X-ray studies of the analogous 2-benzylamino-1,4-naphthoquinone revealed intramolecular H-bonds and non-classical intermolecular interactions, critical for understanding packing and reactivity . NMR (e.g., DMSO-d₆ solvent systems) can resolve amino proton signals, while IR confirms quinone carbonyl stretches (~1678 cm⁻¹) and amine vibrations (~3328 cm⁻¹) .

Basic: What synthetic strategies are effective for preparing 2-amino-substituted 1,4-naphthoquinones like the tert-butylamino derivative?

Methodological Answer:
A common approach involves nucleophilic substitution using chlorinated naphthoquinone precursors. For instance, 2-chloro-1,4-naphthoquinone reacts with tert-butylamine under mild conditions (room temperature, polar aprotic solvents like DMF or THF) to yield the target compound. This method is analogous to the synthesis of 3-chloro-2-(2-ethylphenylamino)-1,4-naphthoquinone, where amine displacement of chlorine was achieved with high regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Advanced: How can density functional theory (DFT) calculations guide the prediction of electronic properties and reactivity for 2-tert-butylamino-1,4-naphthoquinone?

Methodological Answer:
DFT at the B3PW91/6-31+G(d) level can model HOMO/LUMO energies, charge distribution, and redox behavior. For the benzylamino analog, DFT revealed intramolecular H-bonding between the amino group and quinone oxygen, stabilizing the structure and influencing electrochemical reduction potentials . Apply similar calculations to predict the tert-butyl derivative’s electron affinity, comparing results with cyclic voltammetry (CV) data. Solvent effects (e.g., DMSO) should be incorporated using a polarizable continuum model (PCM) for accuracy .

Advanced: What electrochemical techniques are suitable for analyzing the redox behavior of 2-tert-butylamino-1,4-naphthoquinone, and how are data interpreted?

Methodological Answer:
Use cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in aprotic solvents (e.g., acetonitrile with 0.1 M TBAPF₆ electrolyte). The benzylamino derivative exhibited two monoelectronic reduction peaks at ~-0.5 V and -1.2 V (vs. Ag/AgCl), attributed to sequential quinone carbonyl reductions . For the tert-butyl analog, compare peak potentials to assess steric/electronic effects of the substituent. A shift to less negative potentials suggests enhanced electron-withdrawing capacity due to the tert-butyl group’s inductive effects.

Advanced: How can researchers resolve contradictions in reported biological activities of amino-naphthoquinones across studies?

Methodological Answer:
Contradictions often arise from substituent variations, assay conditions, or cell line specificity. For example, 2-hydroxy-1,4-naphthoquinone (lawsone) derivatives show divergent antibacterial vs. anticancer activities depending on substituent position and hydrophobicity . To address discrepancies:

  • Systematically vary substituents (e.g., alkyl vs. aryl amines) and test under standardized conditions.
  • Use structure-activity relationship (SAR) models to correlate electronic properties (e.g., Hammett constants) with bioactivity .
  • Validate findings across multiple cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial assays) .

Basic: What intermolecular interactions dominate the solid-state packing of 2-amino-1,4-naphthoquinone derivatives?

Methodological Answer:
X-ray studies of 2-benzylamino-1,4-naphthoquinone revealed intramolecular H-bonds (N-H···O=C) and intermolecular interactions (C-H···O and π-π stacking). These interactions stabilize the crystal lattice and influence solubility . For the tert-butyl derivative, predict reduced π-π stacking due to steric bulk but enhanced van der Waals interactions from the tert-butyl group.

Advanced: How can researchers optimize reaction conditions to minimize side products during the synthesis of 2-tert-butylamino-1,4-naphthoquinone?

Methodological Answer:

  • Temperature control : Reactions at 0–25°C reduce decomposition of the quinone core.
  • Solvent selection : Use anhydrous DMF or THF to avoid hydrolysis of the chloro precursor.
  • Stoichiometry : A 1.2:1 molar ratio of tert-butylamine to 2-chloro-1,4-naphthoquinone ensures complete substitution while minimizing di-adduct formation .
  • Monitoring : Track reaction progress via TLC (hexane:ethyl acetate = 3:1) and isolate intermediates promptly .

Basic: What are the primary biological applications explored for amino-substituted 1,4-naphthoquinones?

Methodological Answer:
Amino-naphthoquinones are investigated for antimicrobial (e.g., against M. tuberculosis) and anticancer activities (e.g., cytotoxicity in leukemia cell lines) . Methods include:

  • In vitro cytotoxicity assays (MTT/PrestoBlue) to measure IC₅₀ values.
  • Antimicrobial disk diffusion tests to assess zone-of-inhibition profiles .
  • Electrochemical profiling to correlate redox potential with bioactivity, as reduced quinones often generate reactive oxygen species (ROS) .

Advanced: How do steric effects from the tert-butyl group influence the reactivity of 2-tert-butylamino-1,4-naphthoquinone compared to smaller substituents?

Methodological Answer:
The tert-butyl group introduces steric hindrance , which may:

  • Reduce nucleophilic attack at the amino group, slowing downstream reactions (e.g., Schiff base formation).
  • Alter solubility (increased hydrophobicity) and crystal packing (reduced π-π interactions).
  • Shift redox potentials due to electron-donating inductive effects, as seen in voltammetry studies of alkylamino derivatives .

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